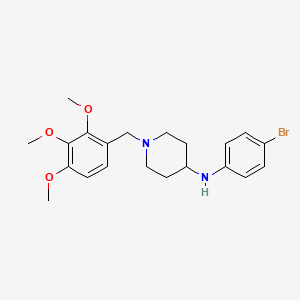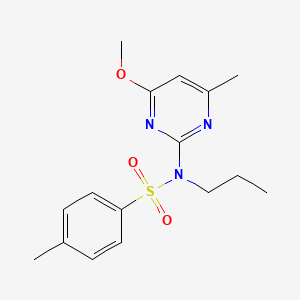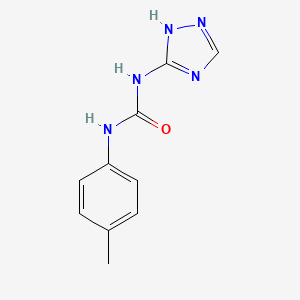![molecular formula C25H37ClN2O3 B12491481 2-{4-[(Adamantan-1-ylamino)methyl]-2-chloro-6-ethoxyphenoxy}-N-tert-butylacetamide](/img/structure/B12491481.png)
2-{4-[(Adamantan-1-ylamino)methyl]-2-chloro-6-ethoxyphenoxy}-N-tert-butylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(Adamantan-1-ylamino)methyl]-2-chloro-6-ethoxyphenoxy}-N-tert-butylacetamide is a synthetic organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(Adamantan-1-ylamino)methyl]-2-chloro-6-ethoxyphenoxy}-N-tert-butylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Adamantane Derivative: The adamantane moiety is introduced through a reaction with an appropriate amine.
Substitution Reaction: The chloro and ethoxy groups are introduced via nucleophilic substitution reactions.
Coupling Reaction: The final step involves coupling the adamantane derivative with the phenoxyacetamide under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-{4-[(Adamantan-1-ylamino)methyl]-2-chloro-6-ethoxyphenoxy}-N-tert-butylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-{4-[(Adamantan-1-ylamino)methyl]-2-chloro-6-ethoxyphenoxy}-N-tert-butylacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s structural properties make it a candidate for use in the development of advanced materials.
Biological Studies: It is used in research to understand its interaction with biological systems and its potential effects on cellular processes.
Mecanismo De Acción
The mechanism of action of 2-{4-[(Adamantan-1-ylamino)methyl]-2-chloro-6-ethoxyphenoxy}-N-tert-butylacetamide involves its interaction with specific molecular targets. The adamantane moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The compound may also influence cellular pathways by binding to specific proteins and altering their function.
Comparación Con Compuestos Similares
Similar Compounds
- **2-{4-[(Adamantan-1-ylamino)methyl]-5-chloro-2-ethoxyphenoxy}-N-(4-methylphenyl)acetamide
- **2-{4-[(Adamantan-1-ylamino)methyl]-5-bromo-2-ethoxyphenoxy}ethanol
Uniqueness
2-{4-[(Adamantan-1-ylamino)methyl]-2-chloro-6-ethoxyphenoxy}-N-tert-butylacetamide is unique due to its specific combination of functional groups and the presence of the adamantane moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C25H37ClN2O3 |
|---|---|
Peso molecular |
449.0 g/mol |
Nombre IUPAC |
2-[4-[(1-adamantylamino)methyl]-2-chloro-6-ethoxyphenoxy]-N-tert-butylacetamide |
InChI |
InChI=1S/C25H37ClN2O3/c1-5-30-21-10-19(9-20(26)23(21)31-15-22(29)28-24(2,3)4)14-27-25-11-16-6-17(12-25)8-18(7-16)13-25/h9-10,16-18,27H,5-8,11-15H2,1-4H3,(H,28,29) |
Clave InChI |
VCZPNLSZNSPNFS-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=CC(=C1)CNC23CC4CC(C2)CC(C4)C3)Cl)OCC(=O)NC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-3-Benzyl-2-sulfanylidene-5-({5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene)imidazolidin-4-one](/img/structure/B12491400.png)
![2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B12491409.png)
![2-Methyl-2-[(6-nitro-1,1-dioxido-1,2-benzothiazol-3-yl)amino]propane-1,3-diol](/img/structure/B12491414.png)
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B12491416.png)
![2-(5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B12491421.png)
![4,7,7-Trimethylbicyclo[2.2.1]hept-2-yl {[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetate](/img/structure/B12491431.png)
![2-(6-bromo-1,3-benzodioxol-5-yl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12491435.png)
![6-(4-Ethylamino-6-methoxy-[1,3,5]triazin-2-yloxy)-2-phenyl-2H-pyridazin-3-one](/img/structure/B12491442.png)
![3-hydroxy-4-(2-hydroxy-3-methoxyphenyl)-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12491443.png)
![(2,3-Dimethoxyphenyl)[4-(4-ethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B12491468.png)


![2-[(6-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide](/img/structure/B12491477.png)
